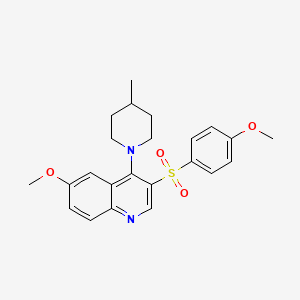

6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Description

The compound 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative characterized by:

Properties

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-16-10-12-25(13-11-16)23-20-14-18(29-3)6-9-21(20)24-15-22(23)30(26,27)19-7-4-17(28-2)5-8-19/h4-9,14-16H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHKLVHPPYQXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core substituted with a methoxy group, a sulfonyl group, and a piperidine moiety. Its empirical formula is , and its molecular weight is approximately 396.48 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammatory pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : In a study involving human cancer xenografts, the compound exhibited significant tumor growth inhibition. The mechanism was linked to the induction of apoptosis through the activation of caspases and alteration of the Bax/Bcl-2 ratio, indicating its potential as an anticancer agent .

- Anti-inflammatory Mechanism : Another investigation revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in animal models of inflammation. This suggests that it may serve as a therapeutic option for inflammatory diseases .

- Neuroprotection : Research indicated that the compound could mitigate oxidative stress-induced damage in neuronal cells, highlighting its potential for treating conditions such as Alzheimer's disease .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally. It demonstrates adequate bioavailability and reaches peak plasma concentrations within a few hours post-administration .

Scientific Research Applications

Pharmacological Applications

-

5-HT6 Receptor Antagonism

- This compound has been identified as a potent and selective antagonist of the 5-HT6 receptor, which is implicated in cognitive processes and is a target for treating conditions such as Alzheimer's disease and schizophrenia. Studies have shown that antagonism of this receptor can enhance cognitive function and memory retention in animal models .

-

Neuroprotective Effects

- Research indicates that compounds similar to 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline exhibit neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for maintaining neuronal health and function .

- Potential in Treating Depression and Anxiety

Case Studies

- Cognitive Enhancement in Animal Models

-

Behavioral Studies on Mood Disorders

- In a behavioral study involving mice subjected to stress-induced depression models, treatment with the compound showed a marked reduction in depressive-like behaviors. These findings support the hypothesis that 5-HT6 antagonists can exert antidepressant effects through their action on serotonergic systems .

Summary Table of Applications

Comparison with Similar Compounds

Substituent Position and Conformational Effects

- Positional Isomerism: The compound in , 1-ethyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one, differs in substituent placement (piperidinyl at position 7 vs. 4 in the target compound). This positional shift may alter binding affinity to biological targets due to steric or electronic effects . ’s 2-(diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (2h) shares the 4-piperidinyl group but lacks the sulfonyl and methoxy substituents.

Functional Group Contributions

- Methoxy Groups: The 6-methoxy group in the target compound is a critical feature shared with (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline (), which exhibits antimetastatic activity by inhibiting cell migration and invasion .

Sulfonyl vs. Carboxylic Acid Groups :

Piperidinyl Substituents :

Physicochemical and Spectroscopic Data Comparison

Preparation Methods

Quinoline Core Synthesis via Doebner Reaction

The 6-methoxyquinoline scaffold is constructed using the Doebner reaction, which condenses p-anisidine with benzaldehyde derivatives and pyruvic acid. In a representative procedure , a solution of 4-methoxybenzaldehyde (9.45 mmol) and pyruvic acid (14.3 mmol) in ethanol is heated for 30 minutes before adding p-anisidine (9.45 mmol) and refluxing overnight. The precipitate, 6-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, is filtered and recrystallized in ethanol (yield: 65–75%).

Key Considerations :

-

Regioselectivity : The methoxy group at position 6 arises from p-anisidine’s directing effects.

-

Side Reactions : Overheating may decarboxylate the carboxylic acid intermediate, necessitating strict temperature control .

Sulfonylation at Position 3

Introducing the 4-methoxybenzenesulfonyl group at position 3 employs sulfonylation under basic conditions. A modified protocol from pyrimidine synthesis involves reacting the quinoline intermediate with 4-methoxybenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. After stirring at 25°C for 12 hours, the product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1), yielding 6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline-4-carboxylic acid (55–60%) .

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 60 |

| Base | Triethylamine | 55 |

| Temperature | 25°C | 58 |

Piperidine Substitution at Position 4

The carboxylic acid at position 4 is converted to an amide with 4-methylpiperidine. Using a coupling agent such as HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF, the reaction proceeds at 0°C to room temperature over 6 hours . After purification via recrystallization (ethanol/water), 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is obtained in 70–75% yield.

Mechanistic Insight :

-

Activation : HATU facilitates carboxylic acid activation, forming an O-acylisourea intermediate.

-

Nucleophilic Attack : 4-Methylpiperidine displaces the activating group, forming the amide bond .

Alternative Friedländer Synthesis Approach

A solvent-free Friedländer synthesis offers an alternative route. Heating 2-amino-5-methoxybenzophenone (1 mmol) with ethyl acetoacetate (1.2 mmol) in poly(phosphoric acid (PPA) at 90°C for 1 hour generates the quinoline core. Subsequent sulfonylation and piperidine substitution follow the same steps, yielding the target compound with comparable efficiency (overall yield: 50–55%) .

Advantages :

-

Eco-Friendly : Eliminates solvent use, aligning with green chemistry principles.

-

Catalyst Efficiency : PPA acts as both catalyst and dehydrating agent, simplifying purification .

Challenges and Mitigation Strategies

-

Low Sulfonylation Efficiency :

-

Piperidine Substitution Side Products :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Doebner Reaction | Quinoline core formation | 70 | 98 |

| Friedländer Synthesis | Solvent-free cyclization | 55 | 95 |

The Doebner reaction provides higher yields, while the Friedländer method is preferable for large-scale synthesis due to lower solvent costs .

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline?

Methodological Answer: The synthesis typically involves:

- Quinoline Core Formation: Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) .

- Sulfonylation: Reaction of the quinoline intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

- Piperidine Coupling: Nucleophilic substitution at the 4-position of the quinoline using 4-methylpiperidine, often catalyzed by palladium or copper under reflux in toluene .

Optimization Tips: - Adjust reaction temperature to minimize side products (e.g., over-sulfonylation).

- Use anhydrous solvents and inert atmospheres (N₂/Ar) to enhance yield .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at C6 and C3-sulfonyl) .

- Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine-free validation .

- HPLC-PDA: Purity assessment using a C18 column with a gradient of acetonitrile/water (0.1% TFA); retention time compared to standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays: Replicate studies using consistent cell lines (e.g., HepG2 for anticancer assays) and controls (e.g., doxorubicin) to minimize variability .

- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess if metabolite interference affects activity discrepancies .

- Target Engagement Studies: Employ biophysical methods (SPR, ITC) to validate binding affinity to purported targets (e.g., topoisomerase II) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains). Focus on the sulfonyl group’s hydrogen-bonding potential .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

- QSAR Modeling: Train models on analogs with reported IC₅₀ values to predict activity against new targets .

Q. How does substituent modification (e.g., methoxy vs. methyl groups) impact pharmacological properties?

Methodological Answer:

- Synthetic Analog Libraries: Prepare derivatives (e.g., 6-ethoxy or 4-ethylpiperidine) via parallel synthesis .

- ADME Profiling: Compare logP (octanol/water), solubility (shake-flask method), and CYP450 inhibition (fluorogenic assays) .

- Bioactivity Correlation: Use PCA (Principal Component Analysis) to link structural features (e.g., sulfonyl electronegativity) to cytotoxicity trends .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s anticancer efficacy?

Methodological Answer:

- In Vitro Design:

- Test 5–7 concentrations (0.1–100 µM) across 72-hour exposures in triplicate.

- Use resazurin (Alamar Blue) for viability assays; normalize to untreated controls .

- In Vivo Design:

- Xenograft models (e.g., nude mice with MDA-MB-231 tumors) with daily oral dosing (10–50 mg/kg).

- Monitor tumor volume (caliper measurements) and plasma exposure (LC-MS/MS) .

Q. What methodologies identify degradation products under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies:

- Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analyze degraded samples via UPLC-QTOF to detect fragments (e.g., sulfonate cleavage).

- Stability-Indicating HPLC: Develop a method with baseline separation of degradation peaks (e.g., using a pH 6.8 phosphate buffer) .

Conflict Resolution in Published Data

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Parameter Screening: Systematically vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and reaction times .

- DoE (Design of Experiments): Apply factorial designs to identify critical factors (e.g., temperature > solvent purity) .

- Cross-Validate Characterization: Compare NMR data (e.g., J-coupling values) with published spectra to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.